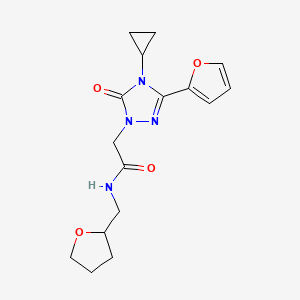

2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Description

The compound 2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a heterocyclic organic molecule featuring a 1,2,4-triazole core substituted with a cyclopropyl group at position 4, a furan-2-yl moiety at position 3, and a ketone at position 3. The acetamide side chain is linked to a tetrahydrofuran-2-ylmethyl group. This structure combines multiple pharmacophoric elements: the triazole ring is associated with diverse bioactivities, while the cyclopropyl and tetrahydrofuran groups may enhance metabolic stability and solubility, respectively .

Properties

IUPAC Name |

2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4/c21-14(17-9-12-3-1-7-23-12)10-19-16(22)20(11-5-6-11)15(18-19)13-4-2-8-24-13/h2,4,8,11-12H,1,3,5-7,9-10H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOGNSABHREUSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the structural characteristics, biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 364.44 g/mol. The structure features several key components:

| Structural Component | Description |

|---|---|

| Triazole Ring | Known for broad biological activity including antifungal and antibacterial properties. |

| Furan Ring | Associated with various pharmacological effects. |

| Cyclopropyl Group | Enhances reactivity and binding affinity. |

| Tetrahydrofuran Group | Contributes to solubility and potential interactions with biological targets. |

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

Antimicrobial Activity

Research suggests that compounds containing triazole rings often display potent antimicrobial properties. The presence of the triazole moiety in this compound is linked to its efficacy against various pathogens, including those resistant to conventional treatments .

Antifungal Properties

The triazole structure is particularly noted for its antifungal activity. It has been documented that similar compounds can inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes .

Anticancer Potential

Some studies have indicated that triazole derivatives can exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest . The unique combination of functional groups in this compound may enhance its selectivity and efficacy against cancer cells.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, altering their activity and leading to therapeutic effects.

- Cell Signaling Modulation : It may interfere with cellular signaling pathways that regulate cell proliferation and survival.

- Direct Antimicrobial Action : The structural components may contribute to direct interactions with microbial membranes or essential proteins.

Case Studies

Recent studies have explored the biological activities of similar compounds within the same structural family:

- Antibacterial Activity : A study demonstrated that derivatives of triazole exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin .

- Antifungal Efficacy : Research showed that triazole compounds could effectively inhibit the growth of various fungal strains, suggesting a promising avenue for developing new antifungal agents .

- Cytotoxicity Against Cancer Cells : A comparative analysis highlighted that certain triazole derivatives induced cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents .

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- Mechanism of Action : Compounds containing the 1,2,4-triazole moiety have been reported to exhibit significant antimicrobial properties. This specific compound may function by inhibiting key enzymes or disrupting cellular processes in pathogens.

- Case Studies : Research indicates that triazole derivatives have potent effects against various bacterial strains including Staphylococcus aureus and Escherichia coli. For instance, a study found that similar triazole compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL against resistant strains .

-

Antifungal Properties

- Efficacy : Triazole derivatives are well-known for their antifungal activity. The compound under discussion is hypothesized to possess similar properties due to its structural characteristics.

- Research Findings : A review highlighted that triazoles can act as effective antifungal agents by targeting the fungal cell membrane synthesis pathways .

- Anticancer Potential

Material Science Applications

-

Polymer Chemistry

- The incorporation of triazole units into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength.

- Example : Research on triazole-based polymers suggests they can be utilized in creating advanced materials for coatings and adhesives due to their unique chemical properties .

- Corrosion Inhibition

Summary of Findings

The compound 2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide shows promise across several fields:

| Application | Key Findings |

|---|---|

| Antimicrobial | Effective against resistant bacterial strains (MIC: 0.25 μg/mL) |

| Antifungal | Potential to disrupt fungal cell membrane synthesis |

| Anticancer | Induces apoptosis and inhibits tumor growth |

| Polymer Chemistry | Enhances thermal stability and mechanical strength in polymer applications |

| Corrosion Inhibition | Forms protective layers on metals, reducing corrosion rates |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogs include:

2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H)-3-yl)sulfanyl-N-acetamides (): These derivatives share the triazole-furan backbone but differ in substituents. The amino and sulfanyl groups in these compounds are replaced by cyclopropyl and tetrahydrofuran-methyl groups in the target molecule. This substitution likely increases lipophilicity (cyclopropyl) and improves aqueous solubility (tetrahydrofuran) .

(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (): A cephalosporin antibiotic with a thiadiazole-thio group. While structurally distinct, its heterocyclic substituents highlight the role of ring systems in modulating bioactivity and pharmacokinetics .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

The cyclopropyl group in the target compound may improve metabolic stability compared to the amino group in analogs, which could be prone to oxidation . The tetrahydrofuran (THF) moiety likely enhances solubility relative to sulfur-containing groups, aligning with trends observed in solubility-modifying substituents .

Bioactivity and Mechanism

- Anti-Exudative Activity : compounds exhibit anti-exudative effects via inhibition of inflammatory mediators. The target compound’s triazole-furan core may retain this activity, while cyclopropyl substitution could prolong half-life .

- Antimicrobial Potential: highlights the importance of heterocycles (e.g., thiadiazole) in antibiotic activity. The target compound’s furan and THF groups may offer a different spectrum of activity, though this remains untested .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.